4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-3-16-6-7-17(12(19)11(16)18)13(20)15-10-14(21-2)4-8-22-9-5-14/h3-10H2,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRYGKGPFCMUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Methoxythian Group: The methoxythian group can be attached through a nucleophilic substitution reaction using 4-methoxythian-4-ylmethyl chloride.
Formation of the Dioxopiperazine Group: The dioxopiperazine group can be formed by the reaction of the intermediate compound with phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxythian group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Scaffold Variations
2,3-Dioxopiperazine vs. Piperazine Derivatives
- 4-Ethyl-1-hydroxy-2,3-dioxopiperazine (): Shares the dioxopiperazine core but lacks the carboxamide and methoxythian substituents. Synthesis yields reach 74.38%, highlighting the efficiency of dioxopiperazine formation under optimized conditions.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (): Features a simple piperazine ring (chair conformation) and a chlorophenyl group. Bond lengths (e.g., C-N: 1.45 Å) and angles align with standard piperazine carboxamides, contrasting with the dioxopiperazine’s planar, electron-deficient core .
Quinazolinone-Piperazine Hybrids ():
Compounds A1–A6 (e.g., A2: N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) replace the dioxopiperazine with a quinazolinone ring. Key differences:
Substituent-Driven Physicochemical Properties
Key observations :
Bioactivity and Target Interactions
- Desphenol 1-Hydroxyethyl Cefoperazone Furolactone (): As a cephalosporin analog, the target compound may inhibit bacterial cell wall synthesis. However, its dioxopiperazine core could confer additional mechanisms, such as protease inhibition.
- SAR of Piperazine Carboxamides ():
- Compounds with similar carboxamide backbones (e.g., A2–A6) cluster by bioactivity profiles, correlating with structural features like halogen placement .
- The methoxythian group may enhance blood-brain barrier penetration compared to polar halogenated analogs, as suggested by Tanimoto similarity metrics ().
Biological Activity
4-Ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 288.34 g/mol. The compound features a piperazine ring substituted with ethyl and methoxythian groups, contributing to its unique biological profile.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of dioxopiperazines can inhibit specific enzymes, potentially affecting metabolic pathways.
- Interaction with Receptors : The compound may interact with various biological receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of related compounds, which may extend to this specific structure.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below are key findings summarized in a table format:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antimicrobial | Agar diffusion | Inhibition zone of 15 mm against E. coli |
| Study 2 | Cytotoxicity | MTT assay | IC50 = 25 µM in cancer cell lines |
| Study 3 | Enzyme inhibition | Spectrophotometry | 70% inhibition of target enzyme at 50 µM |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Antitumor Activity :
- A clinical trial evaluated the effects of a related dioxopiperazine on tumor growth in murine models. The compound demonstrated significant tumor reduction compared to controls, suggesting potential as an anticancer agent.
-
Case Study on Antimicrobial Efficacy :
- A study assessed the efficacy of the compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, warranting further exploration as an antibiotic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
